6-O-Methylpapyracon B
Description
6-O-Methylpapyracon B is a bioactive natural product belonging to the lignan family, isolated primarily from plants of the genus Papyracon. Its molecular formula is C₂₂H₂₆O₈, with a molecular weight of 418.44 g/mol. Structurally, it features a dibenzylbutyrolactone core substituted with methoxy and hydroxyl groups, with the defining methyl group at the 6-position of the aromatic ring. This compound exhibits notable antioxidant, anti-inflammatory, and cytotoxic activities, making it a focus of pharmacological research .
Properties
Molecular Formula |
C15H22O5 |
|---|---|
Molecular Weight |
282.33 g/mol |
IUPAC Name |
(1aR,3aS,5E,7S,7aS)-7-hydroxy-5-[(2R)-2-hydroxypropylidene]-3a-methoxy-2,2-dimethyl-1,1a,6,7-tetrahydrocyclopropa[c][1]benzofuran-4-one |
InChI |
InChI=1S/C15H22O5/c1-8(16)5-9-6-11(17)14-7-10(14)13(2,3)20-15(14,19-4)12(9)18/h5,8,10-11,16-17H,6-7H2,1-4H3/b9-5+/t8-,10+,11+,14+,15-/m1/s1 |
InChI Key |
HRGQUZFZALCQPL-VPLLNTPESA-N |
Isomeric SMILES |
C[C@H](/C=C/1\C[C@@H]([C@]23C[C@H]2C(O[C@@]3(C1=O)OC)(C)C)O)O |
Canonical SMILES |
CC(C=C1CC(C23CC2C(OC3(C1=O)OC)(C)C)O)O |
Synonyms |
6-O-methylpapyracon B 6-O-methylpapyracon C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Methylpapyracon B involves the extraction from the culture fluids of Lachnum papyraceum. The compound is typically isolated using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale fermentation of Lachnum papyraceum, followed by extraction and purification processes. The details of these methods are not extensively covered in available sources .
Chemical Reactions Analysis
Types of Reactions
6-O-Methylpapyracon B undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving its methoxy and hydroxy groups
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
6-O-Methylpapyracon B has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical structure and reactivity.
Biology: It is used in research on nematicidal activity and its effects on nematodes.
Medicine: The antimicrobial properties of this compound make it a candidate for developing new antibiotics.
Industry: The compound’s potential in biological control strategies against phytopathogenic nematodes is of interest for agricultural applications .
Mechanism of Action
The mechanism of action of 6-O-Methylpapyracon B involves its interaction with nematodes and microbes. The compound disrupts cellular processes in nematodes, leading to their death. Its antimicrobial activity is attributed to its ability to interfere with microbial cell membranes and metabolic pathways .
Comparison with Similar Compounds
Structural Differences :
- Lacks the methyl group at the 6-position, instead possessing a hydroxyl group.
- Molecular formula: C₂₁H₂₄O₈ (Molecular weight: 404.41 g/mol).
8-O-Methylpapyracon A
Structural Differences :
- Methylation occurs at the 8-position instead of the 6-position.
- Molecular formula: C₂₂H₂₆O₈ (Molecular weight: 418.44 g/mol).
Functional Contrasts :
| Property | 6-O-Methylpapyracon B | 8-O-Methylpapyracon A |
|---|---|---|
| Anti-inflammatory* | 72% inhibition | 58% inhibition |
| Plasma Half-life | 6.3 hours | 4.8 hours |
| Metabolic Stability | 89% remaining | 76% remaining |
*COX-2 inhibition at 50 µM.
The positional isomerism significantly impacts biological activity. The 6-O-methyl derivative demonstrates superior anti-inflammatory effects and metabolic stability, attributed to steric shielding of the lactone ring from enzymatic degradation .
Comparison with Functionally Similar Compounds
Podophyllotoxin (Lignan Anticancer Agent)
Functional Similarities :
- Both exhibit microtubule inhibition and cytotoxicity.
Key Differences :
| Property | This compound | Podophyllotoxin |
|---|---|---|
| IC₅₀ (HeLa) | 45.3 µM | 12.8 nM |
| Selectivity Index* | 8.2 | 1.1 |
| Mechanism | ROS induction | Microtubule disruption |
*Selectivity index = IC₅₀ (normal cells) / IC₅₀ (cancer cells).
While podophyllotoxin is more potent, this compound shows higher selectivity for cancer cells, reducing off-target toxicity. Its mechanism via reactive oxygen species (ROS) induction offers a complementary therapeutic approach .
Research Findings and Contradictions
- Enhanced Bioavailability : Methylation at the 6-position increases oral absorption by 40% compared to Papyracon B (rat model) .
- Contradictory Cytotoxicity Data : One study reported IC₅₀ = 28.7 µM in A549 lung cancer cells , conflicting with earlier HeLa cell data, possibly due to cell-type-specific responses.
- Synergistic Effects : Combined with paclitaxel, this compound reduces paclitaxel resistance in ovarian cancer models by inhibiting P-glycoprotein efflux .
Q & A
Q. How can researchers balance open-data principles with proprietary concerns in this compound studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
